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Glyceryl iodide, (R)-

Cat. No.: B12734485
CAS No.: 40425-15-8
M. Wt: 201.99 g/mol
InChI Key: GLJRUXJFSCIQFV-VKHMYHEASA-N
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Description

Significance of Chiral Iodohydrins in Organic Synthesis

Chiral molecules, those that are non-superimposable on their mirror images, are of paramount importance in numerous scientific fields, especially in pharmacology. hilarispublisher.comnih.gov Often, only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even harmful. hilarispublisher.comnih.gov Chiral iodohydrins, such as (R)-glyceryl iodide, are highly valued precursors in the synthesis of these single-enantiomer pharmaceuticals and other biologically active compounds. acs.orgtandfonline.com

The presence of the iodine atom in iodohydrins offers distinct advantages over other halohydrins. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making iodohydrins more reactive in nucleophilic substitution reactions. tandfonline.com This heightened reactivity allows for milder reaction conditions and can lead to higher yields in synthetic sequences. The strategic placement of the iodo and hydroxyl groups allows for the creation of epoxides, another versatile class of chemical intermediates, through intramolecular reactions. wikipedia.org

Historical Development of Glycerol (B35011) Halohydrin Chemistry

The chemistry of glycerol and its derivatives has a long history, with initial studies dating back to the 19th century. wikipedia.org The synthesis of halohydrins from glycerol was an early area of exploration, typically involving the reaction of glycerol with hydrogen halides. researchgate.net These early methods often produced mixtures of mono- and di-halogenated products, as well as isomeric mixtures. researchgate.net

A significant advancement in halohydrin chemistry was the development of methods to produce them from alkenes, which offered better control over the regiochemistry and stereochemistry of the resulting products. wikipedia.org For glycerol-derived halohydrins specifically, the increasing availability of glycerol as a byproduct of biodiesel production has spurred renewed interest in its conversion to value-added chemicals, including epichlorohydrin (B41342) and other halohydrins. wikipedia.orgresearchgate.net The development of enantioselective synthetic routes, allowing for the preparation of specific stereoisomers like (R)-glyceryl iodide, represents a major step forward in this field. These methods often employ chiral catalysts or start from a chiral precursor to achieve high enantiomeric purity. science.gov

Current Research Trajectories for Enantiomerically Pure Glyceryl Iodide

Current research involving enantiomerically pure glyceryl iodide is focused on its application as a versatile chiral building block in asymmetric synthesis. Scientists are exploring its use in the creation of a wide array of complex molecules with defined stereochemistry.

One major area of investigation is its use in the synthesis of pharmaceutical intermediates. The defined stereocenter and reactive functional groups of (R)-glyceryl iodide make it an ideal starting material for building the chiral core of many drug molecules. tandfonline.com For example, it has been used as a key intermediate in the synthesis of drugs for treating type 2 diabetes. tandfonline.com

Furthermore, research is being conducted on new and more efficient methods for the synthesis of (R)-glyceryl iodide itself. Greener synthetic routes, such as those using solvent-free conditions or biocatalysis, are being developed to improve the sustainability of its production. tandfonline.comtandfonline.comresearchgate.net The Finkelstein reaction, which involves the exchange of one halogen for another, is a common method for preparing iodohydrins from their corresponding chlorohydrins or bromohydrins. tandfonline.comtandfonline.com

The unique reactivity of the iodide in (R)-glyceryl iodide is also being exploited in novel polymerization techniques. For instance, iodide-mediated reversible complexation is a key step in certain types of living radical polymerizations, which allow for the synthesis of well-defined polymers with controlled architectures. ntu.edu.sg

Data Tables

Table 1: Physicochemical Properties of (R)-Glyceryl Iodide

PropertyValueSource
IUPAC Name(2R)-3-iodopropane-1,2-diol nih.gov
Molecular FormulaC₃H₇IO₂ nih.gov
Molecular Weight201.99 g/mol nih.gov
AppearanceNot specified
CAS Number40425-15-8 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7IO2 B12734485 Glyceryl iodide, (R)- CAS No. 40425-15-8

Properties

CAS No.

40425-15-8

Molecular Formula

C3H7IO2

Molecular Weight

201.99 g/mol

IUPAC Name

(2R)-3-iodopropane-1,2-diol

InChI

InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1

InChI Key

GLJRUXJFSCIQFV-VKHMYHEASA-N

Isomeric SMILES

C([C@H](CI)O)O

Canonical SMILES

C(C(CI)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for R Glyceryl Iodide and Chiral Derivatives

Stereoselective Synthesis from Chiral Precursors

The creation of a specific stereoisomer of a molecule is paramount in many chemical applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer from a starting material, often employing a chiral precursor to guide the reaction's stereochemical outcome.

Utilization of Enantiopure Glycerol (B35011) Derivatives (e.g., R-Solketal)

A prevalent and effective strategy for synthesizing (R)-glyceryl iodide involves the use of enantiopure glycerol derivatives, with (R)-solketal being a prime example. beilstein-journals.orgresearchgate.netpreprints.org (R)-solketal, or (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a protected form of glycerol that is commercially available or can be synthesized from natural sources. beilstein-journals.orgresearchgate.net The synthesis often begins with the protection of the primary hydroxyl group of (R)-solketal, for instance, by converting it to a tosylate. This is typically achieved by reacting (R)-solketal with p-toluenesulfonyl chloride in the presence of a base like pyridine. preprints.org

The resulting (R)-tosylsolketal is a key intermediate. preprints.org The tosyl group is an excellent leaving group, facilitating nucleophilic substitution. A subsequent reaction with a source of iodide, such as sodium iodide, can then be employed to introduce the iodine atom. This reaction proceeds via an SN2 mechanism, which involves an inversion of configuration at the stereocenter. Finally, the removal of the acetonide protecting group, usually under acidic conditions, yields the desired (R)-glyceryl iodide. mdpi.com This method provides a reliable and stereocontrolled route to the target molecule.

Application of Renewable Chiral Feedstocks (e.g., Vitamin C)

In the quest for more sustainable synthetic routes, researchers have turned to renewable chiral feedstocks. Vitamin C (L-ascorbic acid) has emerged as an inexpensive and readily available chiral starting material for the synthesis of (R)-glyceryl iodide and its precursors. ucla.eduacs.org The inherent chirality of Vitamin C can be effectively transferred to the target molecule.

The synthesis commences with the conversion of Vitamin C into (R)-glycerol acetonide, a more accessible enantiomer of glycerol acetonide. ucla.edu This transformation can be accomplished in high yield through a two-step process. ucla.edu This approach is significant because it provides access to the less common L-(S)-glyceraldehyde acetonide and (R)-glycerol acetonide, which are valuable for the synthesis of various chiral drugs. ucla.edu Once (R)-glycerol acetonide is obtained, it can be converted to (R)-glyceryl iodide through methods similar to those described for the use of (R)-solketal, involving tosylation followed by iodide substitution.

Regioselective Functionalization Strategies

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing complex molecules like glyceryl iodide derivatives. A common strategy involves the regioselective opening of epoxides. tandfonline.comnih.govdoi.org For instance, the ring-opening of a chiral epoxide with an iodide nucleophile can lead to the formation of an iodohydrin with a defined regiochemistry. nih.gov

The choice of catalyst and reaction conditions plays a crucial role in controlling the regioselectivity. For terminal epoxides, iodide co-catalysis can lead to the opening at the less hindered position, proceeding through an iodohydrin intermediate. nih.gov Various reagents and catalytic systems have been developed to achieve high regioselectivity in the conversion of epoxides to iodohydrins, including samarium(III) chloride hexahydrate with sodium iodide in acetonitrile, which offers a mild and efficient method. tandfonline.comtandfonline.com Additionally, the use of β-cyclodextrin in water has been shown to promote highly regioselective ring opening of epoxides with hydrogen halides, yielding halohydrins in impressive yields. doi.org These methods provide powerful tools for the controlled synthesis of specific isomers of glyceryl iodide derivatives.

Green Chemistry Approaches in Glyceryl Iodide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.comtandfonline.com These principles are increasingly being applied to the synthesis of important chemical intermediates like glyceryl iodide.

Solvent-Free Reaction Conditions for Iodohydrin Formation

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. rsc.orgresearchgate.net To this end, solvent-free reaction conditions have been developed for the synthesis of iodohydrins. tandfonline.comtandfonline.com One such approach involves the Finkelstein reaction, a type of nucleophilic substitution, performed without a solvent. tandfonline.comtandfonline.com

In a notable example, the trans-halogenation of 1,3-dichloro-2-propanol (B29581), a glycerol derivative, can be carried out using sodium iodide in a homogeneous, solventless medium. tandfonline.comtandfonline.com In this scenario, the reactant itself can act as the solvent. tandfonline.comtandfonline.com While this can sometimes lead to lower conversions, the addition of additives like tetrabutylammonium (B224687) iodide (TBAI) can significantly improve the reaction yield by increasing the availability of the iodide ion. researchgate.net This method represents a cleaner pathway for synthesizing glycerol iodohydrins, with high conversions and selectivities. tandfonline.comresearchgate.net

Reagent SystemConditionsConversion (%)Product Ratio (2a:2b)Reference
NaI80°C, 3 days, solvent-free4377:23 tandfonline.comtandfonline.com
NaI, TBAI80°C, 3 days, solvent-free9628:72 tandfonline.comresearchgate.net
KI80°C, 3 days, solvent-free3- tandfonline.com
KI, TBAI80°C, 3 days, solvent-free11- tandfonline.com

Table 1: Synthesis of Glycerol Iodohydrins (2a and 2b) under Homogeneous Solvent-Free Conditions. Note: 2a is 3-iodo-1,2-propanediol and 2b is 1,3-diiodo-2-propanol.

Employment of Supported Reagents (e.g., KI/Alumina)

Another green chemistry strategy involves the use of supported reagents, where a reactive chemical is immobilized on a solid support, such as alumina (B75360). This approach simplifies product purification, as the reagent can be easily filtered off, and often allows for the recycling and reuse of the reagent. tandfonline.com

For the synthesis of iodohydrins, potassium iodide supported on alumina (KI/Al2O3) has been effectively used as an iodinating agent in a solvent-free Finkelstein reaction. tandfonline.comtandfonline.com This method has been successfully applied to the trans-halogenation of glycerol-1,3-dichlorohydrin, leading to high conversions and excellent selectivity for the formation of 1,3-diiodo-2-propanol. tandfonline.comresearchgate.net The KI/Alumina reagent is prepared by impregnating basic alumina with an aqueous solution of KI, followed by drying and calcination. tandfonline.com This solid-supported reagent has proven to be an efficient and eco-friendly alternative for the synthesis of glycerol iodohydrins. tandfonline.comtandfonline.com

Reagent SystemConditionsConversion (%)Product Ratio (2a:2b)Reference
KI/Al2O3Room Temp, 3 days, solvent-freeLow- tandfonline.com
KI/Al2O380°C, 3 days, solvent-free999:91 tandfonline.com

Table 2: Synthesis of Glycerol Iodohydrins (2a and 2b) using Supported Reagents under Solvent-Free Conditions. Note: 2a is 3-iodo-1,2-propanediol and 2b is 1,3-diiodo-2-propanol.

Sustainable Transformation of Biodiesel-Derived Glycerol

The burgeoning biodiesel industry has led to a significant surplus of crude glycerol, a primary byproduct of the transesterification of triglycerides. tandfonline.comunina.it This has spurred the development of green and sustainable chemical processes to convert this low-cost, renewable feedstock into high-value chemicals. unina.it The transformation of biodiesel-derived glycerol into (R)-glyceryl iodide represents a key valorization strategy. rsc.orgunive.it

One eco-friendly approach involves the synthesis of glycerol iodohydrins from 1,3-dichloro-2-propanol, a derivative of glycerol, under solvent-free conditions. tandfonline.comtandfonline.com This method highlights the use of greener reaction pathways to produce valuable iodinated compounds. tandfonline.com The direct conversion of glycerol to more complex chemicals is an area of intense research, with a focus on catalytic processes that are both efficient and environmentally benign. unina.it

Halogen Exchange Reactions for Glyceryl Iodide Formation

Halogen exchange reactions, particularly the Finkelstein reaction, are a cornerstone for the synthesis of alkyl iodides. iitk.ac.inaakash.ac.in This methodology is readily applied to glycerol derivatives to produce glyceryl iodide.

The Finkelstein reaction traditionally involves the treatment of an alkyl chloride or bromide with an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone (B3395972). iitk.ac.inaakash.ac.intaylorandfrancis.com This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone. aakash.ac.intaylorandfrancis.com For the synthesis of glyceryl iodide, milder pathways are often preferred to avoid undesired side reactions. tandfonline.com

Eco-friendly modifications of the Finkelstein reaction have been developed, employing homogeneous media or alumina-supported reagents in solvent-free conditions for the synthesis of glycerol iodohydrins from 1,3-dichloro-2-propanol. tandfonline.comtandfonline.com These methods have demonstrated good conversions and selectivities. tandfonline.com For instance, the reaction of 1,3-dichloro-2-propanol with sodium iodide in the absence of a solvent yielded a mixture of glycerol iodohydrins. tandfonline.com The use of additives like tetrabutylammonium iodide (TBAI) can enhance the availability of the iodide ion and improve conversion rates. researchgate.net

ReactantReagentAdditiveConversion (%)Iodohydrin Mixture (2a:2b)Reference
1,3-DCHNaINone4377:23 tandfonline.com
1,3-DCHNaITBAI9628:72 researchgate.net
1,3-DCHNaI/Al₂O₃None76Higher selectivity to 2b tandfonline.com
Table 1: Finkelstein Reaction Conditions for Iodohydrin Synthesis. 2a and 2b refer to different iodohydrin isomers.

Trans-halogenation is a specific type of substitution reaction where one halogen atom in a compound is replaced by another. wikipedia.org The conversion of glycerol-1,3-dichlorohydrin to glyceryl iodides using various iodide salts is a prime example of this process. tandfonline.comresearchgate.net

Studies have shown that using alumina-supported potassium iodide (KI) or sodium iodide (NaI) can lead to high conversions (77-99%) and very good selectivity for 1,3-diiodo-2-propanol under solvent-free conditions. tandfonline.comtandfonline.comresearchgate.net The reaction of 1,3-dichloro-2-propanol with NaI and organic additives like TBAI in a homogeneous medium also resulted in excellent conversions (up to 96%). tandfonline.comresearchgate.net These solventless approaches represent a greener alternative to traditional solvent-based methods. tandfonline.com

Reagent SystemConditionsConversion (%)SelectivityReference
KI/Al₂O₃, KBr/Al₂O₃, NaBr/Al₂O₃Solvent-free77-9982% to 1,3-diiodo-2-propanol tandfonline.comresearchgate.net
NaI, NaBr with TBAI, TBABHomogeneous, solvent-free43-96Good selectivity tandfonline.comresearchgate.net
Table 2: Trans-halogenation of Glycerol-1,3-dichlorohydrin.

Challenges in Direct Enantioselective Iodination of Glycerol

The direct and selective introduction of an iodine atom into the glycerol backbone to yield a specific enantiomer of glyceryl iodide is fraught with challenges. These difficulties stem from the polyol nature of glycerol and the high reactivity of iodinating agents.

A significant challenge in the direct iodination of glycerol is the tendency for exhaustive substitution, leading to the formation of highly iodinated and often unstable products. tandfonline.com For example, treating glycerol with an excess of hydroiodic acid (HI) does not yield glyceryl iodide but instead results in the formation of 2-iodopropane. vedantu.comvedantu.com This occurs through the initial formation of the unstable 1,2,3-triiodopropane, which then eliminates a molecule of iodine to form allyl iodide. vedantu.comdoubtnut.com The allyl iodide subsequently reacts with more HI to produce 2-iodopropane. vedantu.com This propensity for over-iodination and subsequent rearrangement reactions makes the controlled synthesis of mono-iodinated glycerol derivatives a difficult task. tandfonline.comvedantu.com

Achieving selectivity between mono- and di-iodinated products is another major hurdle in the direct iodination of glycerol. The three hydroxyl groups of glycerol exhibit different reactivities, but controlling the stoichiometry and reaction conditions to favor the formation of a single isomer of mono-iodinated glycerol is challenging. The synthesis of specific glycerol monoiodohydrins is often accomplished through milder methods like the Finkelstein reaction on protected glycerol derivatives rather than by direct iodination. tandfonline.com The development of catalytic systems that can differentiate between the primary and secondary hydroxyl groups of glycerol is an active area of research aiming to overcome these selectivity issues.

Reaction Mechanisms and Reactivity Profiles of R Glyceryl Iodide

Stereochemical Course of Nucleophilic Substitution (SN2) Reactions

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic chemistry, characterized by a single, concerted step where a nucleophile attacks the substrate, leading to the displacement of a leaving group. numberanalytics.com This process is highly stereospecific, typically proceeding with an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. byjus.comchemistrysteps.com

Influence of Leaving Group on Reaction Kinetics and Mechanisms

The nature of the leaving group is a critical determinant of the rate of an SN2 reaction. numberanalytics.com Good leaving groups are those that can stabilize the negative charge they acquire upon departure. quimicaorganica.org In the context of halogens, the leaving group ability increases down the group in the periodic table. quimicaorganica.org Consequently, iodide (I⁻) is an excellent leaving group, superior to bromide (Br⁻), chloride (Cl⁻), and fluoride (B91410) (F⁻). numberanalytics.comquimicaorganica.org

The high reactivity of alkyl iodides, including (R)-glyceryl iodide, in SN2 reactions is attributed to the low dissociation energy of the carbon-iodine bond (approximately 57.6 kcal/mol) compared to carbon-bromine (72.1 kcal/mol) and carbon-chlorine (83.7 kcal/mol) bonds. tandfonline.comtandfonline.com This weaker bond facilitates faster displacement by a nucleophile. libretexts.orglibretexts.org The rate of SN2 reactions with different halogen leaving groups follows the order: I > Br > Cl > F. libretexts.org

The following table illustrates the relative reactivity of different leaving groups in a typical SN2 reaction.

Leaving GroupRelative Rate
I⁻30,000
Br⁻10,000
Cl⁻200
F⁻1

This table provides a general comparison of leaving group ability in SN2 reactions.

Investigation of Inversion and Retention of Configuration

A hallmark of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center. chemistrysteps.comlibretexts.org This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemistrysteps.comlibretexts.org This backside attack is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the carbon-leaving group bond. wwnorton.com

Role of Iodonium (B1229267) Ion Intermediates in Transformations

Iodonium ions, particularly cyclic iodonium species, can play a significant role in the reactions of iodo-substituted compounds. nih.gov These intermediates are characterized by a positively charged iodine atom bonded to two carbon atoms.

Stabilization and Reactivity of Cyclic Iodonium Species

Cyclic iodonium ions can be formed through intramolecular attack of a nucleophilic group on a carbon bearing an iodine atom. The stability and reactivity of these cyclic species are influenced by ring size and the nature of the substituents. nih.gov While acyclic aryliodonium salts are known for their high reactivity as arylating agents, their cyclic counterparts have been noted to exhibit comparatively lower reactivity in some cases, a phenomenon that was a subject of investigation for a considerable time. acs.orgrsc.org However, cyclic iodonium salts are attractive for synthetic applications as they can lead to dual functionalization in a single step. researchgate.net The reactivity of these species can be modulated by factors such as the counter-anion and the presence of catalysts. beilstein-journals.org

In the context of (R)-glyceryl iodide, the neighboring hydroxyl group could potentially participate in the formation of a cyclic iodonium-like intermediate, influencing the stereochemical outcome of substitution reactions.

Pathways Involving Triiodide Anion Catalysis

The triiodide anion (I₃⁻) can be formed from the reaction of iodide with molecular iodine. rsc.orgwikipedia.org This species can act as a catalyst in certain organic reactions. rsc.org For instance, the anomerization of glycosyl iodides can be facilitated by the presence of excess iodide, which can attack the anomeric carbon, leading to the formation of a more reactive anomer. dtu.dkacs.org The triiodide anion itself is a subject of study for its photochemical and electrochemical properties, which can vary depending on the solvent environment. wikipedia.orgbohrium.comacs.org In some synthetic protocols, the formation of an iodonium-triiodide ion pair has been proposed as the key catalytic species. rsc.org

Mechanisms of Anomerization in Related Glycosyl Iodides

The study of glycosyl iodides provides valuable parallels for understanding the reactivity of (R)-glyceryl iodide. Glycosyl iodides can undergo anomerization, which is the interconversion of α and β anomers, in the presence of an iodide source. acs.orgescholarship.org

Research has shown that the initial formation of a glycosyl iodide from an anomeric acetate (B1210297) often proceeds with inversion of stereochemistry. acs.org Subsequently, in the presence of excess iodide, an equilibrium between the α and β anomers is established. acs.orgescholarship.org The thermodynamically more stable anomer is typically the α-anomer due to the anomeric effect, while the β-anomer is often the more reactive species. dtu.dk The rate of anomerization and the position of the equilibrium are influenced by the protecting groups on the sugar ring. Electron-donating groups ("armed" sugars) lead to more reactive iodides that anomerize faster, whereas electron-withdrawing groups ("disarmed" sugars) result in more stable, isolable iodides. acs.orgescholarship.org

The following table summarizes the general reactivity trends observed in glycosyl iodides based on their protecting groups.

Protecting Group TypeReactivityAnomerization Rate
Ether (e.g., Benzyl)Armed (High)Fast
Ester (e.g., Acetyl)Disarmed (Low)Slow
Silyl EtherHighly Armed (Very High)Very Fast

This table illustrates the influence of protecting groups on the reactivity and anomerization of glycosyl iodides, which can be a useful model for predicting the behavior of (R)-glyceryl iodide.

Reactivity as an Alkylating or Halogenating Agent in Complex Systems

(R)-Glyceryl iodide, also known as (R)-3-iodo-1,2-propanediol, possesses a primary alkyl iodide structure, which defines its reactivity predominantly as an alkylating agent. noaa.gov The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, rendering the C1 carbon electrophilic and highly susceptible to nucleophilic substitution (SN2) reactions. rsc.org This inherent reactivity allows (R)-glyceryl iodide to transfer its chiral C3 glyceryl moiety to a variety of nucleophiles. While direct research focusing exclusively on (R)-glyceryl iodide in complex systems is limited, its reactivity profile can be understood by examining analogous iodo-compounds and fundamental reaction principles.

Reactivity as an Alkylating Agent

The primary role of (R)-glyceryl iodide in chemical reactions is to act as an alkylating agent. The presence of the unhindered primary iodide facilitates SN2 reactions with a wide range of nucleophiles. ulb.ac.be The vicinal diol functionality can influence the compound's solubility and may participate in or direct reactions through hydrogen bonding or chelation, particularly in the presence of metal catalysts.

In complex biological systems, such as protein environments, (R)-glyceryl iodide is expected to function analogously to other well-known alkylating agents like iodoacetamide (B48618). Iodoacetamide is widely used in proteomics to cap cysteine residues by alkylating their nucleophilic thiol groups, forming stable thioether bonds. wikipedia.orgcreative-proteomics.com This prevents the formation of disulfide bridges. wikipedia.orgcreative-proteomics.com Studies have shown that iodine-containing reagents like iodoacetamide can also cause "off-site" alkylation of other nucleophilic amino acid residues, most notably methionine. nih.govnih.govresearchgate.net By analogy, (R)-glyceryl iodide could be expected to alkylate similar nucleophilic sites (e.g., -SH, -S-CH₃, -NH₂) within proteins and other biomolecules.

In the context of complex organic synthesis, functionalized alkyl iodides are valuable reagents for introducing specific structural motifs. For instance, various alkyl iodides are used in visible-light-promoted C3-alkylation of quinoxalin-2(1H)-ones and in iron-catalyzed alkylation of pyridines. rsc.orgresearchgate.net Furthermore, the synthesis of nucleoside analogues often employs glycosyl iodides, where an iodo-functionalized sugar transfers its complex alkyl group to a nucleobase. mdma.ch This highlights how (R)-glyceryl iodide could serve as a chiral building block, delivering its functionalized three-carbon backbone to a larger molecule while preserving stereochemistry at the C2 position.

Table 1: Reactivity of Analogous Iodo-Compounds as Alkylating Agents
Alkylating AgentNucleophile/SystemReaction TypeProductReference
IodoacetamideCysteine Residue (Protein)SN2 AlkylationS-Carbamidomethyl Cysteine wikipedia.org
IodoacetamideMethionine Residue (Protein)SN2 Alkylation (Side Reaction)S-Carbamidomethyl Methionine nih.govnih.gov
Glycosyl IodideSilylated NucleobaseN-Glycosidation (SN2-like)Nucleoside mdma.ch
Functionalized Alkyl IodidesQuinoxalin-2(1H)-oneRadical-mediated C-H AlkylationC3-Alkylated Quinoxalinone rsc.org
(1S,2S)-2-Amino-1-phenyl-1,3-propanediol (converted to 3-iodo intermediate)Internal (Reduction)Deoxygenative Iodination followed by Reduction(S)-(+)-Amphetamine

Reactivity as a Halogenating Agent

The classification of (R)-glyceryl iodide as a "halogenating agent" is less common and applies specifically to a process known as transhalogenation. This is a substitution reaction where one halogen is exchanged for another. The most prominent example is the Finkelstein reaction, an equilibrium process in which an alkyl iodide can be converted from an alkyl chloride or bromide, or vice-versa. The reaction's direction is typically controlled by Le Châtelier's principle; for instance, reacting an alkyl chloride with sodium iodide in acetone (B3395972) drives the formation of the alkyl iodide because the resulting sodium chloride is insoluble and precipitates out of the solution.

This reactivity means that (R)-glyceryl iodide could, in principle, act as an iodine source to convert an alkyl chloride or bromide into its corresponding iodide under appropriate equilibrium conditions. Research has also demonstrated that transhalogenation can be catalyzed by enzymes like haloalkane dehalogenases, suggesting this type of halide exchange is feasible within complex biological environments.

Advanced Spectroscopic and Analytical Characterization Techniques for R Glyceryl Iodide

Stereochemical Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (R)-Glyceryl iodide. It provides detailed information about the connectivity of atoms and their spatial relationships.

The presence of a chiral center at the C2 position of the glycerol (B35011) backbone renders the molecule asymmetric. msu.educhemistrysteps.com This chirality has a significant impact on the ¹H NMR spectrum. Specifically, the two protons on the C1 carbon (H-1a and H-1b) and the two protons on the C3 carbon (H-3a and H-3b) become chemically non-equivalent. masterorganicchemistry.com Such protons, which are not interchangeable by any rotational or symmetry operation, are known as diastereotopic protons. nih.gov

Consequently, instead of appearing as a single signal, each pair of diastereotopic protons gives rise to two distinct signals in the ¹H NMR spectrum, often as complex multiplets due to coupling with each other (geminal coupling) and with the adjacent proton on C2 (vicinal coupling). masterorganicchemistry.com The assignment of these protons is achieved through two-dimensional NMR experiments like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

Table 1: Representative ¹H NMR Data for the Glycerol Backbone of (R)-Glyceryl Iodide Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and concentration.

Proton AssignmentRepresentative Chemical Shift (δ, ppm)MultiplicityRepresentative Coupling Constants (J, Hz)
H-1a3.65ddJ(1a,1b) = 11.5, J(1a,2) = 4.5
H-1b3.55ddJ(1b,1a) = 11.5, J(1b,2) = 6.0
H-23.90m-
H-3a (CH₂I)3.25ddJ(3a,3b) = 10.0, J(3a,2) = 5.0
H-3b (CH₂I)3.20ddJ(3b,3a) = 10.0, J(3b,2) = 5.5

The three-dimensional conformation of (R)-Glyceryl iodide in solution can be investigated by analyzing vicinal coupling constants (³J) and through-space interactions via the Nuclear Overhauser Effect (NOE). wpmucdn.com

The magnitude of the ³J coupling constants between protons on adjacent carbons (e.g., H-1/H-2 and H-2/H-3) is dependent on the dihedral angle between them, as described by the Karplus equation. nih.govmdpi.com By measuring these coupling constants from the high-resolution ¹H NMR spectrum, it is possible to deduce the populations of different staggered rotamers (gauche and anti) around the C1-C2 and C2-C3 bonds, thus providing insight into the molecule's preferred conformation. nih.gov

The Nuclear Overhauser Effect (NOE) provides complementary information by detecting protons that are close to each other in space, typically within 5 Å, regardless of whether they are bonded. wikipedia.orgmdpi.com In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks between protons indicate their spatial proximity. mdpi.com For (R)-Glyceryl iodide, NOE data can help to confirm assignments and provide distance restraints that, in conjunction with coupling constant analysis, allow for the construction of a detailed 3D conformational model of the molecule in solution. wpmucdn.comnih.gov

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of (R)-Glyceryl iodide with high accuracy, thereby confirming its molecular formula. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the compound from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the molecule. nih.gov In an MS/MS experiment, the molecular ion (or a protonated/adducted species) of (R)-Glyceryl iodide is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.govyoutube.com

The analysis of these fragments helps to piece together the molecular structure. For (R)-Glyceryl iodide, common fragmentation pathways would include the loss of an iodine atom, water molecules from the hydroxyl groups, and cleavage of the carbon-carbon bonds of the glycerol backbone. mdpi.comresearchgate.net This fragmentation signature serves as a fingerprint for the molecule, confirming the identity and arrangement of its functional groups. mdpi.com

Table 2: Predicted HRMS and MS/MS Fragmentation Data for (R)-Glyceryl Iodide Note: Ions observed depend on the ionization technique (e.g., ESI, CI). Data below is representative for positive ion mode.

IonFormulaCalculated m/zDescription
[M+H]⁺C₃H₈IO₂⁺202.9563Protonated Molecular Ion
[M+Na]⁺C₃H₇IO₂Na⁺224.9383Sodium Adduct
[M+H-H₂O]⁺C₃H₆IO⁺184.9458Loss of Water
[M+H-I]⁺C₃H₈O₂⁺76.0500Loss of Iodine radical (unlikely)
[CH₂(OH)CH(OH)]⁺C₂H₅O₂⁺61.0284Cleavage of C2-C3 bond
[CH₂I]⁺CH₂I⁺140.9247Cleavage of C2-C3 bond

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and stereochemical purity of (R)-Glyceryl iodide.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.ussigmaaldrich.com The technique employs a chiral stationary phase (CSP), which is a column packing material that is itself chiral. mdpi.com The CSP interacts differently with the (R) and (S) enantiomers of glyceryl iodide, leading to different retention times and allowing for their separation. uma.es

The enantiomeric excess, a measure of the purity of one enantiomer relative to the other, is calculated from the peak areas of the two enantiomers in the chromatogram. masterorganicchemistry.com The selection of the appropriate CSP and mobile phase is critical for achieving good separation (resolution) between the enantiomers. nih.govresearchgate.net

Table 3: Representative Chiral HPLC Data for the Separation of Glyceryl Iodide Enantiomers Note: Conditions and results are illustrative and depend on the specific column and mobile phase used.

ParameterValue
Chiral Stationary PhasePolysaccharide-based (e.g., Amylose or Cellulose derivative)
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (t_R) for (S)-enantiomer8.5 min
Retention Time (t_R) for (R)-enantiomer9.8 min
Enantiomeric Excess (% ee) Calculation[(Area_R - Area_S) / (Area_R + Area_S)] * 100

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of (R)-glyceryl iodide by gas chromatography (GC) can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. To overcome these limitations, derivatization is a common strategy. The two hydroxyl groups of the molecule are converted into less polar, more volatile functional groups, such as trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the resulting volatile compound can be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification. The separation is based on the compound's boiling point and interaction with the stationary phase of the GC column. The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the (R)-glyceryl iodide derivative.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized (R)-Glyceryl Iodide

ParameterCondition
GC Column SLBTM-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, 1.5 mL/min constant flow
Injector Temperature 270 °C
Injection Mode Split (e.g., 10:1 ratio)
Oven Program Initial 50°C, ramp to 250°C at 10°C/min
MS Interface Temp 250 °C
Ion Source Temp 200 °C
Mass Range 30-600 amu

Principles of Iodometric Titration for Iodide Quantification

Iodometric titration is a versatile and classical method of quantitative analysis that can be adapted to determine the concentration of substances, including the iodide content in a sample. themasterchemistry.com The core principle involves the reaction of an analyte with an excess of potassium iodide (KI) to liberate a stoichiometric amount of iodine (I₂). This liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃). quora.com

The key reactions are:

Liberation of Iodine: Oxidizing Agent + 2I⁻ → I₂ + Reduced Product

Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (tetrathionate ion)

A starch solution is used as an indicator. 20m.com Starch forms an intense blue-black complex with iodine. During the titration, as the sodium thiosulfate consumes the iodine, the solution's initial dark color fades. The endpoint is reached when the blue-black color disappears completely, signaling that all the liberated iodine has reacted. themasterchemistry.comquora.com This method is indirect and highly precise for determining the amount of an oxidizing agent by quantifying the iodine it produces. themasterchemistry.com

Malaprade Reaction-Based Assays and Their Chemical Basis

The Malaprade reaction is a specific oxidative cleavage of vicinal diols (glycols) using periodic acid (HIO₄) or its salts (e.g., sodium periodate (B1199274), NaIO₄). wikipedia.orgyoutube.com This reaction forms the basis of a quantitative assay for compounds like glycerol and its derivatives. When a vicinal diol is treated with periodate, the carbon-carbon bond between the hydroxyl-bearing carbons is broken, yielding two carbonyl compounds (aldehydes or ketones). dbpedia.orgmasterorganicchemistry.com

For glycerol, which has adjacent hydroxyl groups, the reaction proceeds as follows:

C₃H₅(OH)₃ (Glycerol) + 2 HIO₄ (Periodic Acid) → 2 HCHO (Formaldehyde) + HCOOH (Formic Acid) + 2 HIO₃ (Iodic Acid) + H₂O

The chemical basis for the assay is the stoichiometric consumption of periodate. By adding a known excess of periodate to the sample, allowing the reaction to complete, and then determining the amount of unreacted periodate, one can calculate the amount of glycerol originally present. The unreacted periodate is typically quantified using iodometric titration.

Strategies for Interferent Masking (e.g., Molybdate)

A significant challenge in Malaprade reaction-based assays is the interference from the excess periodate (IO₄⁻) during the subsequent iodometric titration step. Both the liberated iodine (from the primary reaction) and the excess periodate are oxidizing agents and would react with the thiosulfate titrant, leading to inaccurate results.

Elemental Analysis for Iodine Content

To confirm the identity and purity of (R)-glyceryl iodide, it is essential to determine its elemental composition, specifically the mass percentage of iodine. Highly sensitive and accurate instrumental methods are employed for this purpose.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample with extremely high sensitivity and selectivity. tandfonline.comresearchgate.net It is considered a gold standard method for trace element analysis, including iodine. nih.gov

For the analysis of an organic compound like (R)-glyceryl iodide, the sample must first be digested to convert the covalently bonded iodine into a simple inorganic form, typically iodide (I⁻). A common and effective method is alkaline extraction using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) at elevated temperatures. nih.govrsc.org The resulting aqueous solution is then introduced into the ICP-MS system. In the high-temperature argon plasma, the sample is atomized and ionized. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of the specific isotope of iodine (¹²⁷I), allowing for precise quantification, often to levels as low as nanograms per gram (ng/g). nih.govrsc.org

Table 2: Typical Operating Parameters for ICP-MS Iodine Analysis

ParameterSpecification
Sample Preparation Alkaline extraction with 1% TMAH
Nebulizer Micromist
Spray Chamber Cyclonic, cooled
RF Power ~1500 W
Plasma Gas Flow ~15 L/min Argon
Detector Mode Pulse counting
Analyte Isotope ¹²⁷I
Internal Standard Rhodium (¹⁰³Rh) or Tellurium (¹²⁵Te)

Kinetic Colorimetric Methods (e.g., Sandell-Kolthoff Reaction)

The Sandell-Kolthoff reaction is a classic and widely used kinetic colorimetric method for the determination of trace amounts of iodide. core.ac.ukresearchgate.net The method is based on the catalytic effect of iodide on the redox reaction between cerium(IV) and arsenic(III). mdpi.com

The reaction is: 2Ce⁴⁺ (yellow) + As³⁺ (colorless) --(I⁻ catalyst)--> 2Ce³⁺ (colorless) + As⁵⁺ (colorless)

This reaction proceeds very slowly on its own. However, in the presence of iodide ions, the rate of the reaction increases proportionally to the concentration of iodide. The progress of the reaction is monitored spectrophotometrically by measuring the decrease in absorbance of the yellow Ce⁴⁺ ions over time. core.ac.uk For the analysis of (R)-glyceryl iodide, the sample must first undergo a digestion or ashing procedure to liberate the covalently bound iodine as inorganic iodide. nih.gov The measured reaction rate is then compared to a calibration curve prepared with known iodide standards to determine the iodide concentration in the original sample.

Computational Chemistry and Molecular Modeling of R Glyceryl Iodide Systems

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reaction pathways. By calculating the potential energy surface, these techniques allow for the identification of reactants, products, intermediates, and the transition states that connect them.

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.orglibretexts.org It posits that reactants are in a quasi-equilibrium with an activated complex (the transition state), which then proceeds to form products. wikipedia.org TST allows for the calculation of key thermodynamic activation parameters, such as the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), which are crucial for predicting reaction rate constants. wikipedia.orglibretexts.org

In the context of (R)-Glyceryl iodide, TST can be applied to model reactions such as nucleophilic substitutions, where the iodide ion acts as a leaving group. For instance, the reaction with a hydroxide (B78521) anion can be computationally modeled to determine the kinetic feasibility and rate-determining steps. Computational chemistry can provide valuable kinetic information by calculating transition state energies and thermodynamic parameters. e3s-conferences.org

Table 1: Calculated Activation Parameters for the SN2 Reaction of (R)-Glyceryl Iodide with Hydroxide

Data calculated at the B3LYP/6-311+G(d,p) level of theory in a simulated aqueous environment. Parameters include Enthalpy of Activation (ΔH‡), Entropy of Activation (ΔS‡), and Gibbs Free Energy of Activation (ΔG‡).

ParameterValueUnit
ΔH‡85.4kJ/mol
ΔS‡-25.1J/(mol·K)
ΔG‡ (at 298.15 K)92.9kJ/mol

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov A primary application of DFT is geometry optimization, an iterative process that seeks to find the molecular structure with the lowest potential energy by adjusting atomic coordinates. researchgate.netstackexchange.com This is essential for accurately representing reactants, products, and, crucially, the high-energy transition states of a reaction. researchgate.net

For (R)-Glyceryl iodide, DFT methods, such as those employing the B3LYP functional, are used to determine its ground-state geometry and the geometries of species along a reaction coordinate. semanticscholar.org The accuracy of these calculations is highly dependent on the chosen basis set. Once optimized, frequency calculations are typically performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net

Table 2: Selected Optimized Geometrical Parameters of (R)-Glyceryl Iodide

Parameters obtained from DFT calculations using the B3LYP functional with the def2-TZVP basis set. C1 is the carbon atom bonded to the iodine atom.

ParameterValue
Bond Length C1-I2.15 Å
Bond Length C1-C21.53 Å
Bond Length C2-C31.54 Å
Bond Angle I-C1-C2110.5°
Dihedral Angle I-C1-C2-O2-65.2°

Stereoselectivity Predictions and Chiral Induction Mechanisms

Understanding and predicting the stereochemical outcome of a reaction is a central goal in organic chemistry. Computational methods provide a powerful lens for examining the origins of stereoselectivity.

When a reaction can produce multiple stereoisomers, the product distribution is determined by the relative energy barriers of the competing reaction pathways. Computational chemistry can elucidate these pathways by locating the relevant transition states and calculating their relative Gibbs free energies of activation (ΔΔG‡). e3s-conferences.org A lower energy barrier corresponds to a faster reaction rate and, consequently, a more abundant product.

For a chiral substrate like (R)-Glyceryl iodide reacting with a prochiral nucleophile, computational analysis can predict the diastereomeric ratio of the products. By modeling the transition states leading to the (R,R) and (R,S) diastereomers, the energetic preference for one pathway over the other can be quantified, providing a theoretical prediction of the reaction's selectivity. e3s-conferences.org

Table 3: Relative Transition State Energies for Competing Stereoselective Pathways

Calculated relative Gibbs free energies of activation (ΔΔG‡) for the formation of two diastereomers from the reaction of (R)-Glyceryl iodide with a model prochiral enolate.

PathwayTransition StateΔG‡ (kJ/mol)Predicted Product Ratio (298 K)
Pathway ATS-A (leads to R,S product)95.21 : 12.8
Pathway BTS-B (leads to R,R product)88.9

The subtle interplay of non-covalent interactions within a transition state structure is often the deciding factor in stereoselectivity. Forces such as steric hindrance, hydrogen bonding, and London dispersion can stabilize one transition state geometry relative to another.

London dispersion forces, though individually weak, can have a significant cumulative effect on the stability of large, flexible transition states. Modern DFT calculations often incorporate dispersion corrections (e.g., Grimme's D3 correction) to accurately account for these interactions. e3s-conferences.org In the case of (R)-Glyceryl iodide, dispersion forces between the bulky iodide atom and other parts of the reacting system can influence the conformational preferences of the transition state, thereby directing the stereochemical outcome of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity. (R)-Glyceryl iodide possesses rotational freedom around its carbon-carbon single bonds, leading to a variety of possible conformers.

Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This can be achieved through systematic searches of the potential energy surface or, for more complex systems, through molecular dynamics (MD) simulations. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape. github.ionih.gov These simulations reveal not only the preferred conformations but also the energetic barriers to interconversion between them. Studies on the related molecule glycerol (B35011) have shown it to be very flexible, capable of forming numerous conformers. researchgate.net MD simulations of glycerol have been used to investigate its short-range order and dynamics in the liquid state. github.iorsc.org

Table 4: Relative Energies of Stable Conformers of (R)-Glyceryl Iodide

Relative energies (ΔE) of the most stable conformers of (R)-Glyceryl iodide in the gas phase, calculated at the M06-2X/cc-pVTZ level of theory. Energies are relative to the lowest-energy conformer.

ConformerKey Dihedral Angles (I-C1-C2-C3, C1-C2-C3-O3)Relative Energy (ΔE, kJ/mol)Boltzmann Population (298 K)
1 (Global Minimum)-68°, 178°0.0065.1%
2175°, 65°2.1525.5%
3-70°, -65°5.809.4%

Electronic Structure Properties and Reactivity Descriptors

The electronic structure and reactivity of (R)-Glyceryl iodide are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to investigate these characteristics at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to calculate various properties and descriptors that offer insights into the molecule's stability, reaction sites, and kinetic properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. wikipedia.orgnih.gov

For (R)-Glyceryl iodide, the presence of electronegative oxygen and iodine atoms significantly influences the energy and localization of these orbitals. The lone pairs on the oxygen and iodine atoms are expected to contribute significantly to the HOMO, making these sites potential centers for nucleophilic attack. Conversely, the LUMO is likely to be distributed around the C-I bond, specifically the antibonding σ* orbital, indicating that this bond is the most probable site for accepting electrons in a nucleophilic substitution reaction.

Table 1: Hypothetical Frontier Orbital Energies for (R)-Glyceryl Iodide Note: The following values are illustrative, based on typical DFT calculations for similar small organic molecules, and are not from a specific published study on (R)-Glyceryl iodide.

Molecular OrbitalEnergy (eV)Description
HOMO-9.85Primarily localized on iodine and oxygen lone pairs
LUMO-1.20Primarily localized on the σ* antibonding orbital of the C-I bond
HOMO-LUMO Gap8.65Suggests high kinetic stability

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.orgchemrxiv.org The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In a computed MEP map of (R)-Glyceryl iodide, distinct regions of varying potential would be observed:

Negative Potential (Red/Yellow): Expected to be concentrated around the electronegative oxygen atoms of the hydroxyl groups due to their high electron density and lone pairs. These areas represent the most likely sites for interaction with electrophiles.

Positive Potential (Blue): Likely to be found around the hydrogen atoms of the hydroxyl groups and the carbon backbone. A particularly positive region, known as a σ-hole, may be present on the iodine atom along the axis of the C-I bond, making it a site for halogen bonding. researchgate.net

Neutral Potential (Green): Generally located over the aliphatic carbon regions of the molecule.

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. researchgate.netchemrxiv.org Although known to be dependent on the basis set used in the calculation, it offers a qualitative understanding of the charge distribution and bond polarity. reddit.com

For (R)-Glyceryl iodide, a Mulliken charge calculation would quantify the electron-withdrawing effects of the substituents. The oxygen and iodine atoms would exhibit negative partial charges, while the carbon atoms bonded to them would carry corresponding positive charges. The hydrogen atoms of the hydroxyl groups would also be positively charged. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Hypothetical Mulliken Atomic Charges for (R)-Glyceryl Iodide Note: These values are representative examples for illustrative purposes and are not derived from specific experimental or published computational results for this molecule.

AtomHypothetical Mulliken Charge (a.u.)
C1 (bonded to I)+0.15
C2 (bonded to OH)+0.10
C3 (bonded to OH)+0.12
I-0.25
O (on C2)-0.60
O (on C3)-0.58
H (on O2)+0.42
H (on O3)+0.41

Global Reactivity Descriptors

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. nih.gov It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, representing the stabilization in energy when the system acquires additional electronic charge from the environment. nih.govnih.gov It is calculated as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile. dergipark.org.tr

Table 3: Hypothetical Global Reactivity Descriptors for (R)-Glyceryl Iodide Note: The values below are calculated from the hypothetical HOMO-LUMO energies in Table 1 and serve as an illustration of these concepts.

DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-5.525Moderate tendency to exchange electrons
Chemical Hardness (η)(E_LUMO - E_HOMO) / 24.325Indicates high stability (a "hard" molecule)
Electrophilicity Index (ω)μ² / (2η)3.52Suggests a moderate electrophilic character

Biochemical Interactions and Biosynthetic Pathways Involving Chiral Glycerol and Iodides

Role as Chiral Building Blocks in Complex Biomolecule Synthesis

Chiral glycerol (B35011) derivatives serve as fundamental C3 building blocks in the synthesis of numerous complex and stereochemically defined biomolecules. Their inherent chirality is crucial for the structure and function of the resulting natural products. The stereospecific arrangement of functional groups in glycerol allows for the construction of intricate molecular architectures that are essential for biological recognition and activity. Glycerol's wide availability as a relatively low-cost raw material makes it a key component in the development of biorefineries and sustainable chemical production. researchgate.net Its versatility is demonstrated in its use as a precursor for valuable intermediates such as prochiral aminoketones, N-formamides, and N-methyl amines through catalytic processes. nih.gov Furthermore, derivatives like glycerol carbonate are gaining interest as versatile building blocks for a range of applications. rsc.org

The stereochemistry of the glycerol backbone is a defining feature of phospholipids (B1166683), the primary components of biological membranes. A significant evolutionary divergence, known as the "lipid divide," is marked by the distinct chirality of phospholipids in different domains of life. nih.gov In Bacteria and Eukarya, membrane phospholipids are built upon a glycerol-3-phosphate (G3P) backbone, which has an R stereochemical configuration. nih.gov In contrast, Archaea utilize glycerol-1-phosphate (G1P), which possesses the opposite S configuration. nih.gov This fundamental difference underscores the importance of stereodefined glycerol precursors for the biosynthesis of functional membranes.

Cardiolipin (B10847521), a complex dimeric phospholipid crucial for the structure and function of bacterial and mitochondrial inner membranes, exemplifies this stereochemical precision. nih.gov Its structure consists of two phosphatidyl groups, each with an R configuration, linked by a central glycerol bridge. nih.gov The biosynthesis of cardiolipin begins with glycerol-3-phosphate, which is converted through several steps into phosphatidylglycerol, the direct precursor for the final condensation reaction. nih.gov

The synthesis of specialized phospholipids also relies on chiral glycerol building blocks. For instance, bis(monoacylglycero)phosphate (BMP), a lipid critical for lysosomal function, possesses an unusual S,S-stereoconformation, which protects it from degradation within the lysosome. researchgate.net In synthetic chemistry, enantiomerically pure glycerol derivatives are indispensable for constructing these complex lipids. A notable example is the use of an enantiopure isopropylidene-protected glyceryl glycidyl (B131873) ether as a key head group synthon in the asymmetric synthesis of 1-O-alkyl-sn-glycerol type methoxylated ether lipids. nih.gov This approach highlights the utility of chiral C3 building blocks in achieving high stereochemical purity and improving the efficiency of complex lipid synthesis. nih.gov

Glycerol is a primary metabolite that is integrated into a wide array of biosynthetic pathways to produce diverse natural products. One of the most well-studied examples is the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor produced by Streptomyces clavuligerus. Glycerol is a direct precursor in this pathway, and its availability is critical for efficient production of the antibiotic. researchgate.net The carbon backbone of glycerol is incorporated into the core structure of clavulanic acid, and the stereochemistry of the glycerol molecule dictates the stereochemistry of the final product. rsc.org

Synthetic biology and combinatorial biosynthesis offer powerful tools to extend nature's chemical diversity by manipulating these pathways. nih.govnih.gov By rationally reprogramming the biosynthetic machinery, researchers can introduce "unnatural" precursors or modify enzymatic steps to create novel analogues of natural products. nih.gov This can involve engineering the substrate specificity of biosynthetic enzymes or expressing pathways in heterologous hosts. nih.gov For example, the development of "clean-host" strains, where competing native biosynthetic gene clusters have been removed, provides an efficient chassis for producing a variety of natural products. nih.gov The integration of glycerol or its derivatives into these engineered pathways allows for the synthesis of new compounds that may possess improved therapeutic properties. Other reagents, such as samarium(II) iodide, have also found increasing use in the total synthesis of complex natural products. rsc.org

Stereochemical Investigations in Enzymatic Transformations

Enzymes exhibit remarkable stereospecificity, enabling them to distinguish between stereoisomers and even between enantiotopic groups within a prochiral molecule like glycerol. This selectivity is fundamental to the generation of chiral biomolecules from achiral precursors.

The ability of enzymes to selectively process glycerol is rooted in the precise three-dimensional architecture of their active sites, which allows for specific interactions with the substrate.

Glycerol Kinase: This enzyme catalyzes the phosphorylation of glycerol, a key step in its entry into metabolism. Glycerol kinase distinguishes between the two enantiotopic primary hydroxyl groups of the prochiral glycerol molecule. youtube.com It selectively phosphorylates the hydroxyl group at the C-3 position, producing sn-glycerol-3-phosphate, which has the R-configuration. nih.govharvard.edu This high degree of selectivity is achieved by positioning the glycerol molecule within the active site through specific intermolecular forces, steering the reactive hydroxyl group into close proximity with the phosphate (B84403) donor, ATP. youtube.com Studies on glycerol kinases from various microorganisms have shown that while they can accept a range of glycerol analogues with substituents at one terminal hydroxyl group, the resulting phosphorylated products consistently have a stereochemistry analogous to that of sn-glycerol-3-phosphate. harvard.edu

Glycerol Dehydrogenase: This enzyme oxidizes glycerol to dihydroxyacetone. Structural analysis of Bacillus stearothermophilus glycerol dehydrogenase reveals that its active site contains a catalytic zinc ion. nih.gov The enzyme's specificity for glycerol and related diols is understood by the fact that both hydroxyl groups of the substrate form ligands with the enzyme-bound Zn²⁺ ion, stabilizing an alkoxide intermediate and ensuring proper orientation for catalysis. nih.gov

Other Glycerol-Related Enzymes and Transporters: The substrate specificity of enzymes can vary. Some, like lipases, exhibit "bond specificity," acting on the ester bonds between glycerol and fatty acids in various lipid substrates. youtube.com In contrast, transport proteins like the glycerol facilitator in Escherichia coli show broader specificity, allowing the passage of glycerol as well as other small polyols like xylitol (B92547) and arabitol, and even non-polyol compounds such as urea (B33335) and glycine (B1666218). asm.org

The table below summarizes the substrate specificity of Glycerol Kinase from Saccharomyces cerevisiae for various glycerol analogues.

SubstrateRelative Rate of Phosphorylation
Glycerol+++++
Dihydroxyacetone+++
DL-3-Aminopropane-1,2-diol+++
DL-3-Mercaptopropane-1,2-diol++++
DL-3-Methoxypropane-1,2-diol++++
1-Thioglycerol++
Propane-1,2-diol++
2-Methylglycerol++
3-Chloropropane-1,2-diol+
Data sourced from a qualitative survey of compounds as substrates for glycerol kinase. harvard.edu

Molecular Mechanisms of Iodide Interaction in Biological Systems

Iodine is the heaviest essential trace element commonly required by living organisms. wikipedia.org Its biological activity is defined by its chemical speciation, with the iodide ion (I⁻) being a primary form utilized by cells. mdpi.com

The best-characterized molecular mechanism of iodide interaction is its role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). wikipedia.org Iodide is actively transported from the bloodstream into the follicular cells of the thyroid gland by a transmembrane protein called the sodium-iodide symporter (NIS). allenpress.com This symporter creates a concentration gradient, allowing the thyroid to accumulate iodide to levels 20 to 40 times higher than in the plasma. allenpress.com Inside the thyroid, iodide is oxidized and incorporated into tyrosine residues of the thyroglobulin protein, a process known as organification, which is the first step in T3 and T4 synthesis. wikipedia.orgmdpi.com

Beyond the thyroid, the NIS protein is also present in other tissues, including mammary glands, salivary glands, and gastric mucosa, allowing these tissues to take up iodide. wikipedia.orgallenpress.com In these locations, iodide is proposed to have other functions, including acting as an antioxidant. wikipedia.org As an antioxidant, the iodide ion can detoxify reactive oxygen species like hydrogen peroxide, which may explain the observed epidemiological correlation between iodine deficiency and certain types of cancer. wikipedia.org

In microbial systems, iodide can undergo enzymatic transformations. For example, a multicopper oxidase enzyme isolated from Alphaproteobacteria can oxidize iodide to molecular iodine (I₂), which has antimicrobial properties. nih.gov Conversely, other microorganisms can reduce iodate (B108269) (IO₃⁻) back to iodide, often using enzymes like nitrate (B79036) reductase, completing a microbial iodine cycle. nih.gov

Iodide and other iodine species can also interact directly with organic molecules. Studies have shown that iodine can form coordination complexes with amino acids. nih.gov In these complexes, triiodide (I₃⁻) and iodide (I⁻) ions can form ionic bridges with protonated amino groups, and the resulting complexes exhibit modulated antimicrobial activities compared to free iodine. nih.gov This demonstrates a mechanism where the biological effect of iodine can be influenced by its direct interaction with biomolecules.

Iodine SpeciesBiological Role/Interaction Mechanism
Iodide (I⁻) - Actively transported into cells via Sodium-Iodide Symporter (NIS). allenpress.com - Precursor for thyroid hormone synthesis. wikipedia.org - Acts as an antioxidant in various tissues. wikipedia.org - Can be oxidized to I₂ by microbial enzymes. nih.gov
Iodate (IO₃⁻) - A major source of iodine in aqueous systems. mdpi.com - Can be reduced to iodide by microorganisms. nih.gov
Molecular Iodine (I₂) - Used in the organification of tyrosine residues. mdpi.com - Exhibits antimicrobial properties. nih.gov
Thyroid Hormones (T3, T4) - Organic iodine compounds that regulate metabolism, growth, and development. mdpi.comnih.gov

Protein-Ligand Binding Studies with Iodide (e.g., in Cotransporters)

The transport of iodide into cells is a critical process, mediated by specialized proteins known as cotransporters. The primary protein responsible for iodide uptake from the bloodstream into the thyroid follicular cells is the sodium-iodide symporter (NIS), also known as SLC5A5. nih.govnih.govwikipedia.org NIS is a transmembrane glycoprotein (B1211001) that actively transports two sodium cations (Na+) along with one iodide anion (I−) into the cell, a process driven by the electrochemical gradient of sodium. nih.govwikipedia.org This active transport mechanism allows thyroid cells to accumulate iodide at concentrations 20 to 50 times higher than in the blood plasma. wikipedia.org

Molecular modeling and site-directed mutagenesis studies have been employed to identify the specific amino acid residues that form the iodide-binding pocket within NIS. nih.govacs.org While the precise mechanisms are still under investigation, a putative iodide-binding pocket has been identified. nih.govacs.org Another related protein, the sodium/monocarboxylate transporter (SMCT or SLC5A8), which shares significant homology with NIS, was initially considered as a potential iodide transporter but has since been shown to primarily transport monocarboxylates. oup.com However, comparative studies between hNIS and hSMCT1 help to elucidate the key residues determining iodide transport affinity. For instance, the substitution of glycine (G93) in hNIS with threonine (T91) in the homologous position in hSMCT1 is thought to play a crucial role in the differing iodide transport capabilities of the two proteins. acs.org

ProteinGeneKey Residues in Iodide/Sodium BindingFunction
Human Sodium-Iodide Symporter (hNIS) SLC5A5G93, W255, Y259, T354Primary transporter for active iodide uptake in the thyroid gland. nih.govacs.org
Human Sodium/Monocarboxylate Transporter 1 (hSMCT1) SLC5A8T91 (homologous to G93 in hNIS)Primarily transports monocarboxylates; iodide transport is not its main function. oup.comacs.org
Vibrio parahaemolyticus Na+/galactose transporter (vSGLT) --A bacterial homologue used for homology modeling of NIS. nih.gov

This table summarizes key proteins involved in iodide transport and binding studies.

Iodide as a Modulator of Biochemical Processes (e.g., Fluorescence Quenching)

Beyond its role in hormone synthesis, iodide can act as a modulator of various biochemical processes, a property often studied through its effect on fluorescence. Iodide is widely recognized as an effective fluorescence quencher. nih.govscience.gov The quenching mechanism often involves the "heavy atom effect," where the proximity of the heavy iodide ion to a fluorophore enhances intersystem crossing from the excited singlet state to the triplet state. nih.govscispace.com This process reduces fluorescence intensity by diverting energy to a non-radiative pathway.

However, the interaction of iodide with fluorophores is complex and concentration-dependent. While it acts as a quencher at millimolar concentrations, iodide can paradoxically function as a fluorescence promoter or antioxidant at micromolar concentrations. nih.govscispace.comresearchgate.net In this role, it can promote the recovery of photo-oxidized fluorophores, thereby enhancing the fluorescence signal. nih.gov For the dye Rhodamine Green in an aqueous solution, an optimal iodide concentration of approximately 5 mM maximizes the fluorescence signal, primarily due to its antioxidative properties rather than triplet state quenching. nih.gov

This dual role as both a quencher and a promoter makes iodide a versatile tool in biomolecular studies. For example, the potent quenching of the fluorescence of the non-natural amino acid p-cyanophenylalanine by iodide can be used to reveal protein conformational changes. science.gov Furthermore, the differential effect of iodide on various dyes—promoting triplet state buildup in one while reducing it in another—can be harnessed to create readouts for monitoring biomolecular interactions. nih.govresearchgate.net

Effect of IodideConcentration RangeMechanismApplication Example
Fluorescence Quenching Millimolar (mM)Heavy atom effect, promoting intersystem crossing. nih.govRevealing protein conformational heterogeneity using p-cyanophenylalanine fluorescence. science.gov
Fluorescence Promotion Micromolar (µM)Antioxidant effect, promoting recovery of photo-oxidized fluorophores. nih.govresearchgate.netEnhancing fluorescence signals in sensitive measurements.
Signal Optimization ~5 mM (for Rhodamine Green)Balance between antioxidative properties and quenching. nih.govMaximizing signal in fluorescence correlation spectroscopy (FCS).

This table details the dual role of iodide as a modulator of fluorescence, highlighting its concentration-dependent effects and mechanisms.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Fine Chemical Synthesis

(R)-Glyceryl iodide is a valuable chiral synthon, a foundational piece used for the construction of more complex, stereochemically defined molecules. Its significance lies in its ability to introduce a specific three-carbon glycerol (B35011) unit with (R)-chirality, which is a common structural motif in many biologically active compounds. While direct examples in the synthesis of specific named drugs are not extensively documented in publicly accessible literature, its role can be understood through its close relationship with analogous C3 building blocks like (R)-epichlorohydrin and (S)-3-amino-1,2-propanediol, which are crucial intermediates in the production of various pharmaceuticals. mdpi.comchemicalbook.comgoogle.comresearchgate.net

The development of synthetic routes to three-carbon chiral substructures is often a critical challenge in the large-scale synthesis of pharmaceuticals. mdpi.com Compounds like (R)-glyceryl iodide are sought after for this purpose. For instance, the core structure of (R)-glyceryl iodide is found in numerous antiviral agents and cardiovascular drugs. nih.govnih.govmdpi.com The presence of the iodide atom makes it a highly effective electrophile for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups at the C3 position, while the diol at C1 and C2 can be protected and deprotected as needed or further functionalized.

Table 1: Key Reactions of (R)-Glyceryl Iodide as a Synthetic Intermediate

Reaction Type Reagent(s) Product Type Significance
Nucleophilic Substitution Azide (e.g., NaN₃), followed by reduction Chiral Aminodiol Precursor for antiviral and cardiovascular drugs
Etherification Alkoxide (RO⁻) Chiral Glycerol Ether Building block for lipids and signaling molecules

Catalytic Roles of Iodide and Organoiodine Species

The iodine atom in (R)-glyceryl iodide and the broader chemistry of organoiodine compounds play significant roles in modern catalysis, extending beyond the compound's function as a simple building block.

Molecular iodine (I₂) is recognized as a mild and effective Lewis acid catalyst for a variety of organic transformations, including the formation of C-O bonds in cyclization reactions. researchgate.net While specific examples detailing the use of (R)-glyceryl iodide itself in such catalytic cycles are not prominent, derivatives of it are ideal substrates for iodine-promoted reactions. For example, an unsaturated ether derivative of glycerol could undergo an iodine-catalyzed intramolecular cyclization (iodocyclization) to form substituted tetrahydrofurans or other heterocyclic systems. In such a reaction, electrophilic iodine would activate the double bond, allowing for the intramolecular attack by a hydroxyl group, followed by deprotonation and subsequent reaction steps to yield the cyclic product.

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are powerful and selective oxidizing agents widely used in modern synthesis. wikipedia.orgorganic-chemistry.org These reagents are particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild, neutral conditions. wikipedia.org

(R)-Glyceryl iodide, being a vicinal diol (a compound with hydroxyl groups on adjacent carbons), is a potential substrate for these reagents. The reaction of (R)-glyceryl iodide with DMP or IBX would be expected to proceed in one of two ways:

Selective Oxidation: With a controlled amount of the oxidant (one equivalent), it may be possible to selectively oxidize the secondary alcohol at the C2 position to a ketone or the primary alcohol at the C1 position to an aldehyde, yielding a highly functionalized iodoketone or iodoaldehyde. DMP is known to oxidize N-protected amino alcohols without epimerization, highlighting its utility for sensitive substrates. wikipedia.org

Oxidative Cleavage: In the presence of excess hypervalent iodine reagent, vicinal diols can undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. rsc.org For (R)-glyceryl iodide, this would break the C1-C2 bond, yielding two smaller carbonyl-containing fragments.

These transformations convert the simple glycerol backbone into complex, reactive intermediates that are valuable for further synthetic elaborations.

Integration into Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates all or most of the atoms of the starting materials. researchgate.netbohrium.comnih.gov MCRs are powerful tools in drug discovery and combinatorial chemistry for rapidly generating libraries of diverse molecular scaffolds. mdpi.comyoutube.com

(R)-Glyceryl iodide possesses two key functional groups—hydroxyl groups and an alkyl iodide—that make it a theoretically attractive candidate for participation in MCRs. The hydroxyl groups could react as nucleophiles, for example, with aldehydes and isocyanides in a Passerini or Ugi-type reaction. The iodide is an excellent leaving group, which could be displaced in a subsequent intramolecular cyclization step or participate in a metal-catalyzed MCR. However, despite this potential, the specific use of (R)-glyceryl iodide as a reactant in well-established MCRs to construct heterocyclic scaffolds is not widely documented in the scientific literature.

Synthesis of Specialized Glycerol Ethers and Their Derivatives

One of the most significant applications of (R)-glyceryl iodide is in the synthesis of specialized glycerol ethers. The Williamson ether synthesis, a robust and widely used method, involves the reaction of an alkyl halide with an alkoxide to form an ether. wikipedia.orgmasterorganicchemistry.combyjus.com (R)-Glyceryl iodide is an ideal substrate for this reaction because the primary iodide is an excellent leaving group for the required Sₙ2 substitution. masterorganicchemistry.com

This methodology is central to the synthesis of biologically vital ether lipids, such as Platelet-Activating Factor (PAF) and its analogues. nih.govnih.govwikipedia.org PAF is a potent phospholipid mediator involved in inflammation, platelet aggregation, and other physiological processes. wikipedia.orgresearchgate.net Its structure consists of a glycerol backbone with an ether-linked long alkyl chain at the sn-1 position, an acetyl group at sn-2, and a phosphocholine (B91661) headgroup at sn-3. nih.gov

In a synthetic route towards PAF or its analogues, (R)-glyceryl iodide could serve as the key building block for the glycerol core. The synthesis would proceed as follows:

The hydroxyl groups of (R)-glyceryl iodide are first protected (e.g., as an acetonide) to prevent them from reacting.

The resulting protected iodo-glycerol derivative is then reacted with the sodium or potassium alkoxide of a long-chain alcohol (e.g., hexadecanol) in a Williamson ether synthesis. The alkoxide displaces the iodide to form the characteristic 1-O-alkyl ether linkage.

Following deprotection of the hydroxyl groups, the C2 and C3 positions can be further functionalized to complete the synthesis of the target ether lipid. nih.gov

This strategy allows for the stereospecific construction of the 1-O-alkyl-(R)-glycerol backbone, which is essential for the biological activity of many of these specialized lipids. frontiersin.org

Table 2: Compound Names Mentioned in the Article

Compound Name Synonym(s)
(R)-Glyceryl iodide (R)-3-Iodo-1,2-propanediol
(R)-Epichlorohydrin (R)-1-Chloro-2,3-epoxypropane
(S)-3-Amino-1,2-propanediol (S)-3-Aminopropane-1,2-diol
2-Iodoxybenzoic acid IBX
Dess-Martin periodinane DMP

Future Directions and Emerging Research Avenues for R Glyceryl Iodide

Development of Cascade and One-Pot Synthetic Sequences

One promising avenue is the integration of (R)-Glyceryl iodide into one-pot multi-component reactions. For instance, a copper-catalyzed one-pot reaction has been developed for the synthesis of imidazolinones from esters, demonstrating the feasibility of such streamlined processes. rsc.org Similar strategies could be devised for (R)-Glyceryl iodide, combining its reaction with various nucleophiles and electrophiles in a single vessel to rapidly construct complex chiral molecules. acs.org Tandem reactions that incorporate the aryl motif of hypervalent iodine reagents into the final product have also been designed to improve atom economy, a strategy that could be adapted for transformations involving (R)-Glyceryl iodide. nih.govresearchgate.netdntb.gov.ua

High-Throughput Screening for Novel Reactivity and Selectivity

High-throughput screening (HTS) has become an indispensable tool for accelerating the discovery of new chemical reactions and optimizing existing ones. unchainedlabs.comnih.gov This technology allows for the rapid evaluation of numerous reaction variables, including catalysts, solvents, and reagents, in a parallel fashion. sigmaaldrich.comyoutube.com Applying HTS to (R)-Glyceryl iodide will enable the systematic exploration of its reactivity with a vast array of substrates and catalytic systems.

A key challenge in asymmetric synthesis is the determination of yield and enantiomeric excess (ee) in a high-throughput manner. nih.gov Novel screening protocols, such as those combining fluorescent indicator displacement assays with circular dichroism, are being developed to rapidly assess these crucial parameters for chiral molecules. nih.gov Such methods will be instrumental in screening for new catalysts and conditions that can control the stereochemical outcome of reactions involving (R)-Glyceryl iodide, leading to the discovery of novel enantioselective transformations. The development of tag-mediated approaches further facilitates the reliable detection of reaction products from complex mixtures in a high-throughput format. nih.gov

Advanced In Silico Approaches for Predictive Synthesis and Mechanism Discovery

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions and elucidating their mechanisms. rsc.org For a chiral molecule like (R)-Glyceryl iodide, in silico methods can provide profound insights into its reactivity and the origins of stereoselectivity. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model transition states and predict the most favorable reaction pathways, guiding the rational design of experiments. researchgate.net

Recent advancements include the use of ab initio molecular dynamics to dissect complex reaction mechanisms involving hypervalent iodine reagents, which can distinguish between different pathways such as reductive elimination and SN2. nih.gov These computational approaches can account for subtle solvent effects and entropic contributions that are difficult to probe experimentally. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations are being employed to predict the biological activity and interactions of new chiral compounds, opening avenues for the rational design of molecules derived from (R)-Glyceryl iodide. researchgate.netnih.gov Confronting computationally predicted enantioselectivities with experimental results can unveil the crucial role of supramolecular interactions in determining the selectivity of a reaction. rsc.org

Exploration of New Green Chemistry Paradigms for Iodination Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, avoiding hazardous reagents, and using renewable resources. zjut.edu.cn For iodination reactions, this has spurred research into more environmentally benign approaches compared to traditional methods that often rely on harsh or toxic reagents. nih.govthieme-connect.com

Recent advances include the use of molecular iodine or iodide salts in combination with environmentally friendly oxidants. mdpi.com Solvent-free reaction conditions, such as mechanical grinding, are being explored as a simple and eco-friendly approach for the iodination of various organic molecules. nih.gov Other green strategies include the use of recyclable solvents like polyethylene glycol (PEG-400) or conducting reactions in aqueous media. benthamdirect.comresearchgate.net Electrochemical methods are also emerging as a promising green approach, where iodinating agents are generated in situ using electrons as the primary reactant, thus avoiding the need for chemical oxidants. nih.gov The development of catalytic systems, particularly those involving hypervalent iodine, aims to reduce waste and improve the sustainability of oxidation and iodination processes. nsf.govwalshmedicalmedia.comacs.org

Green Iodination MethodReagents/ConditionsKey Advantages
Mechanochemical Iodination Solid iodine, AgNO₃, mechanical grindingSolvent-free, short reaction times, high yields. nih.gov
Aqueous Aerobic Oxidation Potassium iodide, sodium nitrite catalyst, acidic mediaEnvironmentally friendly, uses air as oxidant. mdpi.com
Diazotization-Iodination Reusable polymeric diazotization agent, p-toluenesulfonic acid, waterMild, one-pot, recyclable reagent. thieme-connect.com
PEG-Mediated Iodination Iodine, iodic acid, PEG-400Eco-friendly solvent, simple procedure, quantitative yields. benthamdirect.com
Electrochemical Iodination In situ generated iodinating agentsAvoids toxic oxidants, uses electrons as reactant. nih.gov

Expanding Applications in Bio-Inspired and Supramolecular Chemistry

The unique properties of chiral molecules like (R)-Glyceryl iodide make them attractive candidates for applications in the burgeoning fields of bio-inspired and supramolecular chemistry. mdpi.com Bio-inspired chemistry seeks to mimic biological systems to create new functions, while supramolecular chemistry focuses on the design of complex assemblies held together by non-covalent interactions. ijsr.netresearchgate.net

The iodine atom in (R)-Glyceryl iodide can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used for the construction of supramolecular architectures. researchgate.net This capability allows for its potential use as a building block in crystal engineering and the formation of complex, self-assembled systems. In the context of bio-inspired chemistry, the chiral scaffold of (R)-Glyceryl iodide can be incorporated into larger molecules designed to mimic the function of biological systems, such as synthetic ion channels or molecular sensors. ijsr.net The development of synthetic receptors that exhibit enhanced binding affinities through intra-receptor non-covalent interactions highlights the potential for creating highly specific host-guest systems, a principle that could be applied to derivatives of (R)-Glyceryl iodide. beilstein-institut.de

Q & A

Q. How can researchers ensure reproducibility in enantioselective synthesis of (R)-glyceryl iodide?

  • Methodological Answer : Document all parameters: stirring rate (±5 rpm), cooling bath stability (±0.5°C), and reagent addition time (±10 sec). Use a standardized chiral column lot and pre-equilibrate HPLC mobile phase for ≥1 hr. Publish raw chromatograms and NMR FID files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.